Selenato de sodio

Descripción general

Descripción

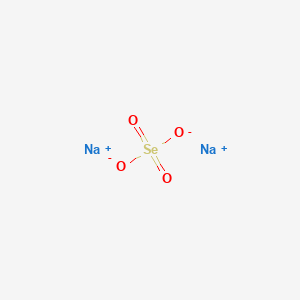

El seleniato de sodio es un compuesto inorgánico con la fórmula química Na₂SeO₄. Existe en varias formas hidratadas, incluyendo la sal anhidra, heptahidrato y decahidrato. Estos son sólidos blancos y solubles en agua. El seleniato de sodio se utiliza comúnmente como fuente de selenio en multivitaminas y alimentos para ganado. También encuentra aplicaciones en la producción de vidrio y como ingrediente en algunos insecticidas y fungicidas .

Aplicaciones Científicas De Investigación

El seleniato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en varias reacciones químicas y procesos de síntesis.

Biología: Desempeña un papel en el estudio de las funciones biológicas del selenio y sus efectos en los organismos vivos.

Mecanismo De Acción

El seleniato de sodio ejerce sus efectos a través de varios mecanismos:

Activación de la Proteína Fosfatasa 2A (PP2A): Esta enzima reduce la tau hiperfosforilada, que está asociada con enfermedades neurodegenerativas como el Alzheimer.

Propiedades Antioxidantes: El seleniato de sodio actúa como antioxidante, protegiendo las células del estrés oxidativo al incorporarse a las selenoproteínas.

Compuestos Similares:

Selenito de Sodio (Na₂SeO₃): Similar al seleniato de sodio pero con diferentes estados de oxidación y reactividad.

Selenometionina: Una forma orgánica de selenio que es más biodisponible y menos tóxica en comparación con las formas inorgánicas como el seleniato de sodio y el selenito de sodio.

Unicidad: El seleniato de sodio es único debido a su alta solubilidad en agua y su capacidad para ser utilizado en diversas aplicaciones industriales y científicas. Su papel en la reducción de la tau hiperfosforilada lo convierte en un compuesto prometedor para la investigación de enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

Sodium selenate plays a significant role in biochemical reactions. It is known to stimulate the biosynthesis of photosynthetic pigments , and its application can elevate photosynthetic pigment levels, increase concentrations of osmotic substances, antioxidant enzymes, and expression of stress-responsive genes .

Cellular Effects

Selenium, in the form of sodium selenate, has been shown to possess anti-oxidant, anti-cancer, immunomodulatory, hypoglycemic, and intestinal microbiota-regulating properties . It can boost NK cell activity, T cell proliferation, lymphokine-activated killer cell activity, delayed onset of cutaneous allergy reactions, and vaccine-induced immunity in experimental animals .

Molecular Mechanism

Sodium selenate is produced by oxidation of selenium, first with nitric acid, producing selenous acid. The selenous acid is neutralized to form sodium selenite. The sodium selenite is oxidized in a basic medium hydrogen peroxide to form a selenate . Sodium selenate has been shown to upregulate PP2A activity and reduce tau levels in animal models of dementia and mild-moderate Alzheimer’s disease .

Temporal Effects in Laboratory Settings

Sodium selenate treatment has been associated with mitigation of measures of disease severity at 8 weeks post-treatment cessation; reducing the number of spontaneous seizures, cognitive dysfunction, and sensorimotor deficits .

Dosage Effects in Animal Models

Sodium selenate treatment for four weeks has disease-modifying effects in an animal model of chronic drug-resistant temporal lobe epilepsy (TLE) . Sodium selenate is the first treatment with persistent disease-modifying effects reducing seizures and improving cognitive deficits, in chronically epileptic and drug-resistant TLE animals .

Metabolic Pathways

Sodium selenate enters the organism, the metabolic pathway is similar to thioamino acids, and the microbe can detoxify excess selenate . Selenium has a specific protein synthesis pathway where its codes for the 21st amino acid called UGA Codon; this process is called as Translational Decoding .

Transport and Distribution

Selenate is imported via the Na+/K+/Cl– cotransporter or OH– antiporter, selenite – via Na±independent passive transport . With selenite and selenate treatment, the distribution of Se in shoots first increased and then decreased with increasing P application .

Subcellular Localization

The combination of the protein analysis of different cell components and TEM analysis showed that L11 mainly produces SeNPs through the transformation of the cell’s periplasmic space, cell membrane, and cell wall . Subcellular localization experiments revealed the nuclear functions of BpNAC59 and BpNAC62 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El seleniato de sodio se produce típicamente mediante la oxidación del selenio. El proceso implica varios pasos:

Oxidación del Selenio: El selenio se oxida primero con ácido nítrico para producir ácido selenioso.

Formación de Selenito de Sodio: El ácido selenioso se neutraliza luego con carbonato de sodio para formar selenito de sodio.

Oxidación a Seleniato de Sodio: El selenito de sodio se oxida aún más en un medio básico utilizando peróxido de hidrógeno para formar seleniato de sodio.

Métodos de Producción Industrial: La producción industrial de seleniato de sodio implica pasos similares pero a mayor escala. El proceso incluye la disolución de dióxido de selenio en agua para formar ácido selenioso, el ajuste del pH con hidróxido de sodio y la oxidación del selenito de sodio resultante con peróxido de hidrógeno. El producto final se obtiene mediante filtración, evaporación y cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: El seleniato de sodio experimenta varias reacciones químicas, incluyendo:

Reacciones de Oxidación-Reducción: El seleniato de sodio se puede reducir a selenito de sodio o selenio elemental.

Reacciones de Sustitución: Puede reaccionar con otros compuestos para formar diferentes compuestos que contienen selenio.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: El peróxido de hidrógeno se utiliza comúnmente para oxidar el selenito de sodio a seleniato de sodio.

Agentes Reductores: Los agentes reductores como el dióxido de azufre pueden reducir el seleniato de sodio a selenito de sodio.

Principales Productos Formados:

Selenito de Sodio: Formado por la reducción de seleniato de sodio.

Selenio Elemental: Se puede obtener mediante una reducción adicional del selenito de sodio.

Comparación Con Compuestos Similares

Sodium Selenite (Na₂SeO₃): Similar to sodium selenate but with different oxidation states and reactivity.

Selenomethionine: An organic form of selenium that is more bioavailable and less toxic compared to inorganic forms like sodium selenate and sodium selenite.

Uniqueness: Sodium selenate is unique due to its high solubility in water and its ability to be used in various industrial and scientific applications. Its role in reducing hyperphosphorylated tau makes it a promising compound for neurodegenerative disease research .

Actividad Biológica

Sodium selenate (Na2SeO4) is an inorganic selenium compound that has garnered attention for its biological activity, particularly in the context of human health and disease prevention. This article will explore the biological mechanisms, therapeutic potential, and safety considerations associated with sodium selenate, supported by research findings and case studies.

Overview of Sodium Selenate

Sodium selenate is a source of selenium, an essential trace element known for its role in various physiological processes. Selenium is integral to the synthesis of selenoproteins, which are crucial for antioxidant defense, thyroid hormone metabolism, and immune function. Sodium selenate is often used in dietary supplements and has been studied for its potential benefits in neurodegenerative diseases, cancer prevention, and overall health.

- Antioxidant Properties : Sodium selenate enhances the activity of selenoenzymes such as glutathione peroxidase (GSH-Px) and thioredoxin reductase (TrxR), which play critical roles in reducing oxidative stress. Increased GSH-Px activity has been linked to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage .

- Neuroprotective Effects : Research indicates that sodium selenate can improve cognitive function in models of Alzheimer's disease (AD). In transgenic mouse models, sodium selenate supplementation led to enhanced memory performance and motor skills while promoting the activity of protein phosphatase 2A (PP2A), which is involved in the regulation of β-catenin signaling pathways associated with AD pathology .

- Cancer Prevention : Sodium selenate exhibits potential anti-cancer properties by modulating cell signaling pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs) in prostate cancer cells, leading to increased histone acetylation and altered gene expression related to cell growth and apoptosis .

Table 1: Summary of Biological Activities of Sodium Selenate

Case Study: Alzheimer's Disease

In a study involving 3×Tg-AD mice, sodium selenate was administered to evaluate its effects on cognitive decline associated with Alzheimer's disease. The results demonstrated significant improvements in memory performance alongside increased activities of GSH-Px and TrxR. These findings suggest that sodium selenate may mitigate oxidative stress-related neuronal damage in AD patients .

Case Study: Cancer Cell Lines

Another study focused on the effects of sodium selenate on human prostate cancer cell lines (LNCaP). The compound was found to induce apoptosis through HDAC inhibition, leading to changes in gene expression that favor tumor suppression. This highlights its potential as a therapeutic agent in cancer treatment .

Safety and Toxicity

While sodium selenate has beneficial biological activities, it is essential to consider its safety profile. The tolerable upper intake level (UL) for selenium has been established at 255 μg/day for adults, with lower limits for children based on body weight adjustments. Excessive intake can lead to selenosis, characterized by symptoms such as hair loss and gastrointestinal disturbances .

Propiedades

IUPAC Name |

disodium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOTKLEMKRJIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO4, Na2O4Se | |

| Record name | sodium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_selenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-23-5 (di-hydrochloride salt decahydrate), 10112-94-4 (mono-hydrochloride salt) | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032076 | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenate appears as colorless rhombic crystals. Used as an insecticide in some horticultural applications. (EPA, 1998), Decahydrate: White solid; [Merck Index] Colorless solid; [CAMEO] White odorless powder; [MSDSonline] | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), At 25 °C, 58.5 g/100 g water (5.85X10+5 mg/L) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.098 (EPA, 1998) - Denser than water; will sink, 3.098, Soluble in water; density: 1.603-1.620 /Sodium selenate decahydrate/ | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of sodium selenite and sodium selenate on DNA and RNA synthesis have been examined using intact HeLa cells, isolated nuclei and extracted polymerases. Selenate had no effect on any of the systems examined. Selenite inhibited DNA synthesis in intact cells and in isolated nuclei, and to a limited extent also inhibited DNA polymerase alpha. Selenite also inhibited RNA synthesis in intact cells and alpha-amanitin resistant RNA synthesis in isolated nuclei (ie, synthesis catalyzed by RNA polymerase I and III). It had no effect on alpha-amanitin sensitive synthesis (catalyzed by RNA polymerase II) at concentrations up to 500 uM. However, transcription of exogenous DNA by extracted RNA polymerase II (as well as by polymerase I and II) was inhibited by selenite. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /Decahydrate/, Colorless orthorhombic crystals | |

CAS No. |

13410-01-0 | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DQP25600A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

A: Sodium selenate primarily exerts its effects by activating protein phosphatase 2A (PP2A), specifically the heterotrimers containing the PR55/B subunit. [] This activation leads to increased dephosphorylation of tau protein, a key player in neurodegenerative diseases like Alzheimer’s disease and traumatic brain injury. [, , , ] By reducing hyperphosphorylated tau, sodium selenate may help mitigate neuronal damage and improve cognitive function. [, ]

A:

- Spectroscopic Data:

A: Sodium selenate is typically stable under standard storage conditions. Studies have explored its compatibility in different formulations, including sustained-release formulations for potential therapeutic applications. [] Specific details on material compatibility are limited in the provided research.

ANone: The provided research primarily focuses on the biological activity of sodium selenate, particularly its role in selenium supplementation and potential therapeutic applications. Information regarding its catalytic properties and applications is not available within these studies.

A: While the provided research doesn't delve into computational studies on sodium selenate specifically, network medicine approaches integrating multi-omics data with preclinical outcomes have been used to understand its effects in epilepsy models. [] Further computational studies could be beneficial to explore its interactions with targets like PP2A and its potential in drug design.

A: Studies suggest sodium selenate might exist in different polymorphic forms, potentially influencing its solubility, bioavailability, and thermal stability. [, , , ] Researchers have explored sustained-release formulations for therapeutic use, indicating a need to optimize its delivery and stability for long-term administration. []

A: While specific SHE regulations are not detailed in the research, sodium selenate is recognized for its potential toxicity at high doses. [, , , ] Studies highlight the need to carefully control its application in agriculture to avoid excessive selenium accumulation in crops and potential risks to livestock and humans. [, , , , , ]

ANone: The provided research doesn't directly address resistance mechanisms specific to sodium selenate. Further investigation is needed to understand if prolonged exposure could lead to the development of resistance, particularly in the context of its potential therapeutic applications.

A: While essential at low doses, selenium can be toxic at high concentrations. [, , , , ] Animal studies highlight the risk of selenosis with excessive sodium selenate intake, manifesting as neurological dysfunction, growth retardation, and organ damage. [, , , ] Carefully controlled dosage and monitoring are crucial for its safe use.

A: Research suggests the potential for targeted delivery of sodium selenate. For instance, studies explored its application through fertigation for controlled delivery to specific crops. [, ] For therapeutic purposes, sustained-release formulations via subcutaneous infusions have been investigated. [, , , ] Further research is necessary to optimize targeted delivery strategies for specific tissues and applications.

ANone: Various analytical techniques are employed to characterize sodium selenate:

- Powder X-Ray Diffraction (PXRD): Used to determine crystallinity and crystallite size. [, , , , , , , ]

- Particle Size Distribution (PSD): Determines particle size distribution and surface area. [, , , , , , , ]

- Differential Scanning Calorimetry (DSC): Analyzes thermal properties, including melting point and heat of fusion. [, , , , , , , ]

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns. [, , , , , , , ]

- UV-Vis Spectroscopy: Determines maximum absorbance wavelength. [, , , , , , , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups and molecular vibrations. [, , , , , , , ]

- Inductively Coupled Plasma Spectroscopy (ICP): Quantifies selenium content in samples. [, ]

A: While specific degradation pathways aren't extensively discussed, research emphasizes the risk of sodium selenate accumulation in the environment, particularly in agricultural settings. [] Excessive application can lead to its uptake by plants, potentially impacting livestock and human health through the food chain. [, , , ] Responsible agricultural practices and monitoring are crucial to mitigate its environmental impact.

ANone: Information regarding the dissolution and solubility of sodium selenate in various media is limited within the provided research. Further studies are needed to understand how these factors influence its bioavailability and overall efficacy.

ANone: Specific details regarding quality control and assurance measures during the development, manufacturing, and distribution of sodium selenate are not explicitly mentioned in the provided research.

ANone: The provided research doesn't focus on the immunological aspects of sodium selenate. Further studies are necessary to understand its potential effects on the immune system.

ANone: Information regarding sodium selenate's interactions with drug transporters is not available within the scope of the provided research. Further investigation is needed to elucidate its potential interactions with transporter proteins.

ANone: The provided research doesn't offer information regarding sodium selenate's impact on drug-metabolizing enzymes. Further investigation is needed to determine its potential interactions with these enzymes.

ANone: Alternatives to sodium selenate as a selenium source include:

- Sodium Selenite: Commonly used in animal feed and shows different uptake and toxicity profiles compared to sodium selenate. [, ]

- Se-methylselenocysteine (SeMSC): An organic selenium compound found naturally in some plants, exhibiting different bioavailability compared to inorganic forms. [, , ]

- Selenium nanoparticles: Emerging as a potential alternative, but require further research regarding their safety and efficacy. []

ANone: Research on sodium selenate leverages a wide range of infrastructure and resources, including:

- Cell Culture Facilities: Enable in vitro studies to understand the compound's effects at the cellular level. [, ]

- Animal Research Facilities: Essential for in vivo studies using animal models to assess efficacy and safety. [, , , , , , , ]

- Clinical Trial Networks: Facilitate human clinical trials to evaluate the compound's therapeutic potential. [, , ]

- Databases and Software: Bioinformatics tools and databases are crucial for analyzing multi-omics data and understanding the compound's mechanisms of action. []

ANone: While the provided research doesn't offer a detailed historical account, it highlights the evolution of sodium selenate research from its initial recognition as a selenium source to its potential therapeutic applications in various diseases.

ANone: Sodium selenate research demonstrates clear cross-disciplinary applications and synergies:

- Agriculture: Its use in fertigation and potential for biofortification highlights its relevance to plant science and food security. [, , , , , ]

- Medicine: Its potential as a disease-modifying agent for neurodegenerative diseases like Alzheimer's, traumatic brain injury, and epilepsy highlights its importance in neuroscience and pharmacology. [, , , , , , ]

- Chemistry and Material Science: Exploring its polymorphic forms and developing novel formulations for improved delivery and stability involve chemistry and material science expertise. [, , , , , ]

- Environmental Science: Understanding its environmental fate, transport, and potential toxicity requires collaboration with environmental scientists. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.